molecular formula C25H21ClNP B11109913 [(4-Chloro-2-methylphenyl)imino](triphenyl)-lambda~5~-phosphane

[(4-Chloro-2-methylphenyl)imino](triphenyl)-lambda~5~-phosphane

Cat. No.: B11109913
M. Wt: 401.9 g/mol
InChI Key: MIHQBLRBDCTNNZ-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-111-triphenyl-lambda5-phosphanimine: is a complex organophosphorus compound It is characterized by the presence of a phosphorus atom bonded to three phenyl groups and one N-(4-chloro-2-methylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-111-triphenyl-lambda5-phosphanimine typically involves the reaction of triphenylphosphine with N-(4-chloro-2-methylphenyl)amine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by a catalyst such as palladium or nickel. The reaction conditions include moderate temperatures (around 80-100°C) and the use of solvents like toluene or dichloromethane to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of N-(4-chloro-2-methylphenyl)-111-triphenyl-lambda5-phosphanimine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reactants and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2-methylphenyl)-111-triphenyl-lambda5-phosphanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The chlorine atom in the 4-chloro-2-methylphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-chloro-2-methylphenyl)-111-triphenyl-lambda5-phosphanimine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in organic synthesis.

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to understand its interactions with biological molecules and its potential as a therapeutic agent.

Industry: In the industrial sector, N-(4-chloro-2-methylphenyl)-111-triphenyl-lambda5-phosphanimine is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-111-triphenyl-lambda5-phosphanimine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The compound’s molecular targets include transition metals such as palladium, nickel, and platinum, which are commonly used in catalytic processes.

Comparison with Similar Compounds

    Triphenylphosphine: A simpler analog with three phenyl groups bonded to phosphorus.

    N-(4-chloro-2-methylphenyl)amine: The amine precursor used in the synthesis of the compound.

    Phosphine oxides: Oxidized derivatives of phosphines.

Uniqueness: N-(4-chloro-2-methylphenyl)-111-triphenyl-lambda5-phosphanimine is unique due to the combination of the N-(4-chloro-2-methylphenyl) group with the triphenylphosphine moiety. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in both research and industrial applications.

Properties

Molecular Formula

C25H21ClNP

Molecular Weight

401.9 g/mol

IUPAC Name

(4-chloro-2-methylphenyl)imino-triphenyl-λ5-phosphane

InChI

InChI=1S/C25H21ClNP/c1-20-19-21(26)17-18-25(20)27-28(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-19H,1H3

InChI Key

MIHQBLRBDCTNNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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